[(5-Bromopyridin-2-yl)methyl](tert-butyl)amine
Overview
Description
The compound (5-Bromopyridin-2-yl)methylamine
is a brominated aromatic amine reagent . It is used for labeling of model reducing-end oligosaccharides via reductive amination .
Synthesis Analysis
The synthesis of(5-Bromopyridin-2-yl)methylamine
involves the reaction of 5-Bromo-pyridine-2-carbonitrile with di-tert-butyl dicarbonate and sodium borohydride in methanol at 0° C . The mixture is then stirred at room temperature . Molecular Structure Analysis
The molecular structure of(5-Bromopyridin-2-yl)methylamine
is represented by the linear formula C11H15BrN2O2 . The InChI code for this compound is 1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-6-5-8(12)7-13-9/h5-7H,1-4H3 . Chemical Reactions Analysis
The compound(5-Bromopyridin-2-yl)methylamine
has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal . It has also been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt . Physical And Chemical Properties Analysis
The compound(5-Bromopyridin-2-yl)methylamine
has a molecular weight of 287.16 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .
Scientific Research Applications
-
Synthesis of Novel Heterocyclic Compounds
- Field : Medicinal Chemistry
- Application : A pyrimidine moiety, which exhibits a wide range of pharmacological activities, has been used in the design of privileged structures in medicinal chemistry . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .
- Method : The synthesis involved the preparation of libraries of novel heterocyclic compounds with potential biological activities .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds 12m and 12q showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
-
Suzuki Cross-Coupling Reaction
- Field : Organic Chemistry
- Application : The Suzuki cross-coupling reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds .
- Method : This involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate in the presence of a base .
- Results : The reaction is widely used in the synthesis of fine chemicals, pharmaceuticals, and polymeric materials .
-
Synthesis of Pyridine-Based Derivatives
- Field : Medicinal Chemistry
- Application : The study describes the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions .
- Method : The Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids were used .
- Results : The novel pyridine derivatives were synthesized in moderate to good yield .
-
Labeling of Model Reducing-End Oligosaccharides
- Field : Biochemistry
- Application : 2-Amino-5-bromopyridine is used for labeling of model reducing-end oligosaccharides via reductive amination .
- Method : The compound is used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal .
- Results : The study provides insights into the hydrogen-bonding patterns .
-
Synthesis of Polycyclic Azaarenes
- Potential Inhibitors of SARS-CoV-2
- Field : Medicinal Chemistry
- Application : Ethyl 3-((5-Bromopyridin-2-yl)Imino)Butanoate Analogues have been studied as potential inhibitors of SARS-CoV-2 .
- Method : The study involved Molecular Dynamics Simulation, QSAR, DFT, Molecular Docking, ADMET, and Synthesis .
- Results : The study provided insights into the potential of these analogues as inhibitors of SARS-CoV-2 .
Safety And Hazards
properties
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]-2-methylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-10(2,3)13-7-9-5-4-8(11)6-12-9/h4-6,13H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPVGDVGGWEWMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromopyridin-2-yl)methyl](tert-butyl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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